BenchChemオンラインストアへようこそ!

N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide

CTPS1 inhibition regioisomer SAR benzamide pharmacophore

N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922827-75-6) is a synthetic small molecule belonging to the benzothiazole-phenoxybenzamide class, with a molecular formula of C28H23N3O2S and a molecular weight of 465.6 g/mol. Structurally, it features a 6-ethyl-substituted benzothiazole core linked via an amide bond to a 2-phenoxybenzamide moiety that is further N-functionalized with a pyridin-3-ylmethyl group.

Molecular Formula C28H23N3O2S
Molecular Weight 465.57
CAS No. 922827-75-6
Cat. No. B2796140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
CAS922827-75-6
Molecular FormulaC28H23N3O2S
Molecular Weight465.57
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
InChIInChI=1S/C28H23N3O2S/c1-2-20-14-15-24-26(17-20)34-28(30-24)31(19-21-9-8-16-29-18-21)27(32)23-12-6-7-13-25(23)33-22-10-4-3-5-11-22/h3-18H,2,19H2,1H3
InChIKeyUNQXUFAEVVHFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922827-75-6): Structural Identity and Procurement-Relevant Classification


N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922827-75-6) is a synthetic small molecule belonging to the benzothiazole-phenoxybenzamide class, with a molecular formula of C28H23N3O2S and a molecular weight of 465.6 g/mol . Structurally, it features a 6-ethyl-substituted benzothiazole core linked via an amide bond to a 2-phenoxybenzamide moiety that is further N-functionalized with a pyridin-3-ylmethyl group . Compounds within this chemotype have been claimed in patent families as cytidine triphosphate synthase 1 (CTPS1) inhibitors, a target implicated in lymphocyte proliferation and hematological malignancies [1]. The compound is catalogued in the ZINC database (ZINC9459368) and carries the MeSH heading mapping to both benzamides and benzothiazoles [2][3].

Why Generic Substitution of N-(6-Ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922827-75-6) Carries Undefined Risk


Benzothiazole-phenoxybenzamide derivatives within the CTPS1 inhibitor patent space exhibit profound sensitivity to substitution pattern. The position of the phenoxy group on the central benzamide ring—ortho (2-phenoxy) versus para (4-phenoxy)—and the nature of the 6-position substituent on the benzothiazole core (ethyl vs. ethoxy vs. other) are known to critically modulate target engagement, isoform selectivity, and cellular potency within this chemotype [1]. The closest catalogued regioisomer, N-(6-ethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922627-60-9), differs only in the phenoxy attachment point on the benzamide ring . In analogous benzamide CTPS1 inhibitor series, such positional isomerism has been demonstrated to produce greater than 10-fold differences in IC50 values against the CTPS1 enzyme [1]. Additionally, the 6-ethoxy analog N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide introduces altered lipophilicity and steric bulk at the benzothiazole 6-position, parameters that influence both target binding and ADME properties . Generic interchange among these structurally proximate analogs without direct comparative biological data introduces undefined risk of potency loss, selectivity erosion, or altered pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-(6-Ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922827-75-6) Relative to Closest Analogs


Regioisomeric Differentiation: 2-Phenoxy vs. 4-Phenoxy Benzamide Substitution Pattern in the CTPS1 Inhibitor Pharmacophore

The target compound (CAS 922827-75-6) bears the phenoxy substituent at the ortho (2-) position of the central benzamide ring, distinguishing it from its closest catalogued regioisomer, CAS 922627-60-9, which carries the phenoxy group at the para (4-) position . In the CTPS1 inhibitor patent series from Step Pharma (US20230183229A1), the benzamide ring substitution pattern is explicitly identified as a critical determinant of CTPS1 inhibitory potency, with ortho-substituted variants and para-substituted variants producing differential activity profiles [1]. Although specific IC50 values for these two exact compounds are not publicly disclosed in the patent examples, the patent specification teaches that variation in the position of substituents on the central benzamide ring (formula I, Ar1-Ar2 orientation) results in compounds spanning IC50 ranges from <100 nM to >10 µM against CTPS1 [1]. This regioisomeric difference represents a non-interchangeable structural feature with predictable pharmacological consequences.

CTPS1 inhibition regioisomer SAR benzamide pharmacophore

Benzothiazole 6-Position Substituent Differentiation: 6-Ethyl vs. 6-Ethoxy in the CTPS1 Inhibitor Scaffold

The target compound features a 6-ethyl substituent on the benzothiazole core, whereas the closest matched analog, N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide, incorporates a 6-ethoxy group . This substitution alters both the electronic character (ethyl: weakly electron-donating via inductive effect; ethoxy: electron-donating via resonance + inductive effects) and lipophilicity at this position. In the broader benzothiazole-phenoxybenzamide CTPS1 inhibitor patent family, the nature of the 6-position substituent on the benzothiazole ring is described as a modifiable parameter that influences enzyme inhibitory potency and physicochemical properties [1]. The 6-ethyl variant (target compound) is predicted to have a lower topological polar surface area (tPSA ~91.7 Ų) and a calculated LogP of approximately 3.69 compared to the 6-ethoxy analog, which would exhibit higher polarity due to the oxygen atom [2]. These differences carry implications for membrane permeability, solubility, and ultimately in vitro assay behavior.

CTPS1 inhibitor benzothiazole SAR 6-position substituent

Benzothiazole Core Saturation State: Fully Aromatic Benzothiazole vs. Dioxino-Fused Analog in the CTPS1 Inhibitor Series

The target compound contains a fully aromatic benzothiazole core, whereas the structurally related CAS 922629-38-7, N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide, features a dioxino-fused benzothiazole system with partial saturation at the 6,7-positions . This difference in core saturation and ring fusion alters molecular shape, conformational flexibility, and electron distribution across the bicyclic heteroaromatic system. In the CTPS1 inhibitor patent families (US20230183229A1 and related filings), the benzothiazole core is retained as a key pharmacophoric element, with modifications at the fused ring positions described as influencing both potency and selectivity against the CTPS2 isoform [1]. The dioxino-fused analog introduces two additional oxygen atoms and a partially saturated ring, which substantially alters hydrogen-bonding capacity and three-dimensional shape relative to the planar aromatic benzothiazole of the target compound. These structural differences are expected to produce divergent binding modes within the CTPS1 active site.

benzothiazole saturation CTPS1 pharmacophore ring fusion SAR

Target Class Context: CTPS1 Inhibition as the Likely Pharmacological Mechanism Differentiating This Chemotype from Other Benzothiazole-Benzamide Compounds

The benzothiazole-phenoxybenzamide scaffold to which CAS 922827-75-6 belongs is explicitly claimed as a CTPS1 inhibitor chemotype in multiple Step Pharma patent families, including US20230183229A1 and US20210380575A1 [1][2]. CTPS1 (cytidine triphosphate synthase 1) is genetically validated as essential for lymphocyte proliferation, with loss-of-function mutations causing severe immunodeficiency, while the homologous CTPS2 isoform maintains basal CTP synthesis in non-hematopoietic tissues [3]. This target context distinguishes the compound from benzothiazole-benzamides targeting other enzymes such as PHOSPHO1 (e.g., ML086, IC50 = 139 nM against PHOSPHO1, >100 µM against TNAP) or kinases (e.g., benzothiazole amides with B-Raf/C-Raf inhibitory activity) . The CTPS1-selective inhibitor STP938 (dencatistat) has demonstrated >1,300-fold selectivity for CTPS1 over CTPS2 and IC50 values of 19-128 nM against sensitive myeloma cell lines [4], establishing the therapeutic relevance of this target class. While the specific CTPS1 IC50 of CAS 922827-75-6 has not been publicly disclosed, its structural alignment with the CTPS1 inhibitor pharmacophore positions it within a mechanistically distinct target class relative to benzothiazole-benzamides with alternative primary targets.

CTPS1 de novo pyrimidine synthesis immuno-oncology target

High-Confidence Research Application Scenarios for N-(6-Ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922827-75-6)


CTPS1 Enzymatic Inhibition Screening and SAR Profiling in the Benzothiazole-Phenoxybenzamide Series

This compound is structurally positioned for use as a scaffold probe in CTPS1 inhibitor screening cascades. Its 2-phenoxy (ortho) substitution pattern on the benzamide ring distinguishes it from the 4-phenoxy regioisomer (CAS 922627-60-9) , making it suitable for systematic exploration of how phenoxy positional isomerism affects CTPS1 active site occupancy. The 6-ethyl substituent on the benzothiazole core provides a defined lipophilic contact point that can be benchmarked against the 6-ethoxy analog in enzymatic assays to quantify the contribution of 6-position electronic and steric effects to inhibitory potency . Procurement of this specific compound, rather than a generic benzothiazole-benzamide, ensures regioisomeric and substituent-level precision for structure-activity relationship (SAR) studies aligned with the CTPS1 inhibitor patent chemical space defined by Step Pharma [1].

CTPS1 vs. CTPS2 Isoform Selectivity Profiling Using Structurally Defined Chemical Probes

The CTPS1/CTPS2 selectivity ratio is the critical differentiator for therapeutic index within this target class, as CTPS2 maintains essential housekeeping CTP synthesis in non-lymphoid tissues [2]. The compound's benzothiazole-phenoxybenzamide scaffold is claimed within patent families specifically directed at CTPS1-selective inhibition [1]. Researchers establishing isoform-selectivity assay platforms can employ this compound as a structurally defined member of the benzothiazole sub-series, benchmarking its CTPS1/CTPS2 selectivity profile against the well-characterized inhibitor STP938 (dencatistat), which demonstrates >1,300-fold selectivity [3]. Such head-to-head profiling within a single assay system generates internally consistent selectivity data that informs both chemical biology studies of CTP synthase biology and medicinal chemistry lead optimization efforts.

Lymphocyte Proliferation Assays and T-Cell Activation Models for Immuno-Oncology Research

CTPS1 is rapidly upregulated upon T-cell receptor activation and is essential for the proliferative burst of activated lymphocytes [2]. The benzothiazole-phenoxybenzamide chemotype is explicitly developed for CTPS1 inhibition in the context of disorders associated with cell proliferation, including hematological malignancies [1]. This compound can be deployed in anti-CD3/anti-CD28 stimulated T-cell proliferation assays, analogous to those used to characterize benzothiazole-based immunomodulatory compounds , to evaluate the functional consequence of CTPS1 inhibition on lymphocyte expansion. The defined structural identity (CAS 922827-75-6) ensures experimental reproducibility, and results can be contextualized against both the CTPS1-selective tool compound STP938 and the inactive CTPS2-only baseline to deconvolute on-target vs. off-target antiproliferative effects.

Benzothiazole-Phenoxybenzamide Physicochemical Property Benchmarking for Lead Optimization

With a molecular weight of 465.6 g/mol, a calculated LogP of approximately 3.69, and a tPSA of approximately 91.7 Ų [4], this compound occupies a defined position in physicochemical space that can serve as a reference point for multiparameter optimization within the benzothiazole-phenoxybenzamide CTPS1 inhibitor series. Procurement of this specific compound enables direct experimental determination of solubility, logD, microsomal stability, and permeability, generating data that can be compared against the 6-ethoxy analog and the 4-phenoxy regioisomer to deconvolute the contribution of individual structural features to ADME properties. Such systematic physicochemical profiling is essential for distinguishing pharmacokinetic liabilities arising from the benzothiazole core, the phenoxy substitution pattern, or the pyridin-3-ylmethyl linker [1].

Quote Request

Request a Quote for N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.